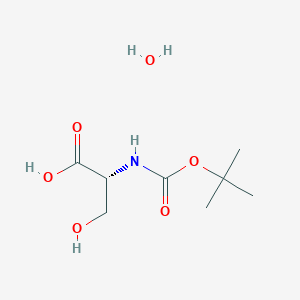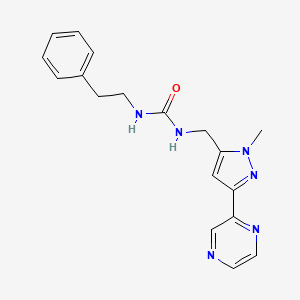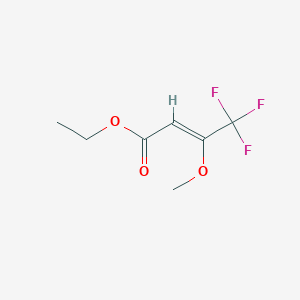
3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy groups are typically introduced via methoxylation reactions using methanol and a suitable methylating agent.
The benzenesulfonamide moiety is incorporated through the reaction of the intermediate product with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the construction of the quinazolinone core and subsequent functional group modifications.
Formation of Quinazolinone Core:
Starting from 2-aminobenzoic acid, cyclization with an appropriate reagent forms the quinazolinone core.
Methylation at position 2 of the quinazolinone ring is achieved using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenyl Group:
The phenyl group, substituted with appropriate functional groups, is attached via an aromatic nucleophilic substitution reaction.
The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can undergo reduction under catalytic hydrogenation conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various functionalized sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in multiple scientific disciplines:
Chemistry: Used as a precursor for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's structural features allow it to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer. Its ability to inhibit specific enzymes or signaling pathways is of particular interest.
Industry: Utilized in the production of advanced materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The biological activity of 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling events.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural motifs, 3,4-dimethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits unique properties due to its specific functional groups.
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the quinazolinone core but shares the sulfonamide functionality.
2-Methyl-4-quinazolinone: Lacks the benzenesulfonamide group but has the quinazolinone structure.
3,4-Dimethoxybenzene: Shares the methoxy groups but lacks the sulfonamide and quinazolinone moieties.
These comparisons highlight the distinctive features of this compound that contribute to its unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-15-24-20-7-5-4-6-19(20)23(27)26(15)17-10-8-16(9-11-17)25-32(28,29)18-12-13-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYVJCHUQWMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-1-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813890.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)


![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2813895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2813901.png)
![4-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2813902.png)

![(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2813905.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2813906.png)
